2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring is formed by the cyclization of a hydrazide with an appropriate carboxylic acid derivative. This reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
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Acylation Reaction: : The resulting oxadiazole intermediate is then acylated with 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOMe, KOtBu, polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been studied for various scientific research applications, including:
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Medicinal Chemistry: : The compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
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Biological Studies: : It has been used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids. These studies help in elucidating its mechanism of action and potential therapeutic targets.
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Industrial Applications: : The compound’s unique chemical properties make it useful in the development of new materials and chemical processes. It can be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) involved in inflammatory pathways.
Receptors: Modulation of receptors such as G-protein coupled receptors (GPCRs) and ion channels involved in signal transduction.
Pathways: Involvement in pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
- 2-(4-fluorophenyl)-5-phenyl-2,4-pentadienenitrile
- 2-(4-chlorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitri
Uniqueness
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide stands out due to its unique oxadiazole ring structure, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups enhances its ability to interact with various molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-5-3-2-4-13(14)16-20-21-17(24-16)19-15(22)10-11-6-8-12(18)9-7-11/h2-9H,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZBJILMITYFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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